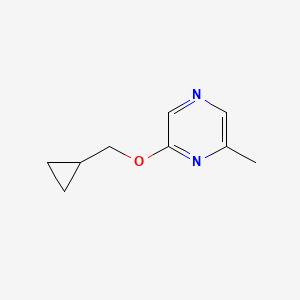
2-(Cyclopropylmethoxy)-6-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Cyclopropylmethoxy)-6-methylpyrazine, also known as CPMP, is a pyrazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CPMP has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Antiproliferative Activity in Cancer Research :
- Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was found to possess promising antiproliferative activity toward human cancer cells, identified as a tubulin inhibitor, suggesting potential applications in cancer research and therapy (Minegishi et al., 2015).
Applications in Antimicrobial Research :
- Synthesis of indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives showed strong antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and Yeast, indicating potential use in developing new antimicrobial agents (Behbehani et al., 2011).
Bioconversion Research :
- 5-Hydroxypyrazine-2-carboxylic acid, a building block for antituberculous agents, was prepared via bioconversion from 2-cyanopyrazine using Agrobacterium sp., demonstrating applications in biotechnological synthesis processes (Wieser et al., 1997).
Corrosion Inhibition Research :
- Pyranopyrazole derivatives were investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions, providing insights into their potential use in materials science and engineering (Yadav et al., 2016).
Ecological Risk Assessment :
- A comprehensive risk assessment of atrazine, a triazine herbicide, in North American surface waters revealed that it is found in many surface and ground waters, and aquatic ecological effects are a possible concern. The study provides an example of how pyrazine derivatives can be involved in environmental risk assessments (Solomon et al., 1996).
properties
IUPAC Name |
2-(cyclopropylmethoxy)-6-methylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-10-5-9(11-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIYOXXBWUWCHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OCC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-6-methylpyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

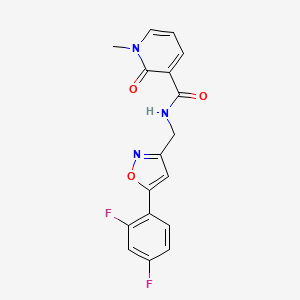
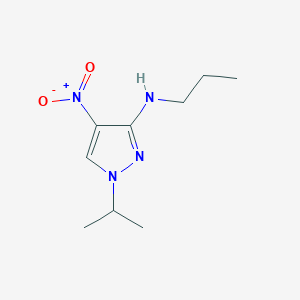
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2372326.png)
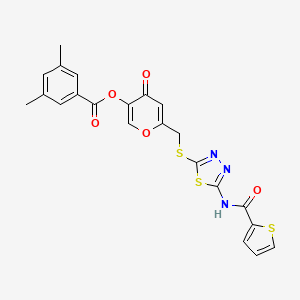
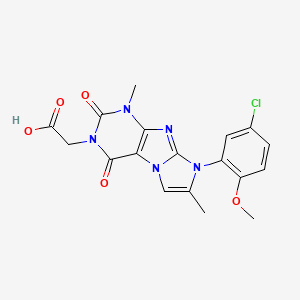

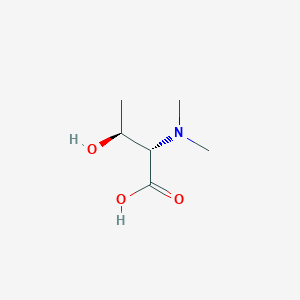
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2372335.png)
![N-(3-methylbutyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2372336.png)
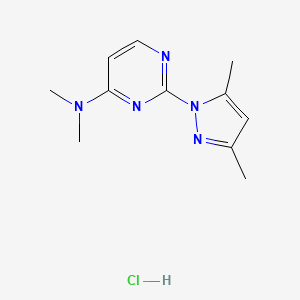
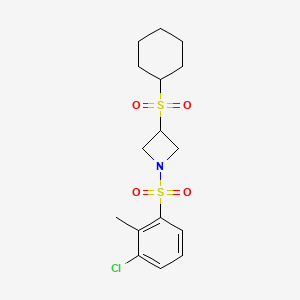
![4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372341.png)

